2-[(4-tert-butylphenyl)sulfanyl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a complex organic compound that features a pyrazole ring substituted with a tert-butylphenylsulfanyl group and a dimethylpyrazolyl group. This compound is part of a broader class of sulfur-containing pyrazoles, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves multistep organic reactions. Industrial production methods often emphasize green chemistry principles, such as metal-free and solvent-free reactions, to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring.
Common reagents used in these reactions include iodine for cyclocondensation and acetoacetic ester for nucleophilic substitution . Major products formed from these reactions include pyrazolone and pyrazoline derivatives .
Scientific Research Applications
2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, the sulfur atom in the sulfanyl group can form strong interactions with metal ions, which can influence the compound’s biological activity. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its effects .
Comparison with Similar Compounds
Similar compounds include other sulfur-containing pyrazoles, such as:
4-{[Alkyl(or benzyl)sulfanyl]methyl}-5-methyl-2,4-dihydro-3H-pyrazole-3-ones: These compounds share a similar pyrazole core but differ in their substituents.
5-Amino-pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of 2-{[4-(TERT-BUTYL)PHENYL]SULFANYL}-1-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-ETHANONE lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H22N2OS |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(4-tert-butylphenyl)sulfanyl-1-(3,5-dimethylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C17H22N2OS/c1-12-10-13(2)19(18-12)16(20)11-21-15-8-6-14(7-9-15)17(3,4)5/h6-10H,11H2,1-5H3 |
InChI Key |
VRZCUHAGBJLNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(=O)CSC2=CC=C(C=C2)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.